![molecular formula C11H18N2 B15273255 N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(But-3-YN-1-YL)-1-azabicyclo[222]octan-3-amine is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[2.2.2]octan-2-ylamine with but-3-yn-1-yl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amines and alkynes.
Wissenschaftliche Forschungsanwendungen
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.
Materials Science: Its bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study the interactions of bicyclic amines with biological macromolecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst in organic synthesis, known for its nucleophilic and basic properties.
Bicyclo[2.2.2]octan-2-ylamine: A precursor in the synthesis of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine, sharing a similar bicyclic structure.
Uniqueness
N-(But-3-YN-1-YL)-1-azabicyclo[222]octan-3-amine is unique due to the presence of both a bicyclic amine structure and an alkyne group
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
N-but-3-ynyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-6-12-11-9-13-7-4-10(11)5-8-13/h1,10-12H,3-9H2 |
InChI-Schlüssel |
GJYQIJPTBYKVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC1CN2CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


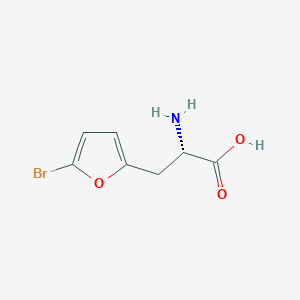
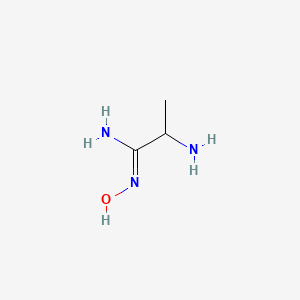
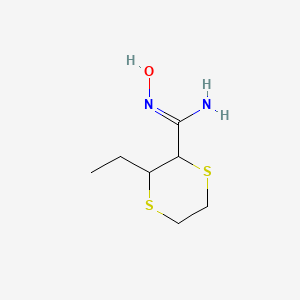
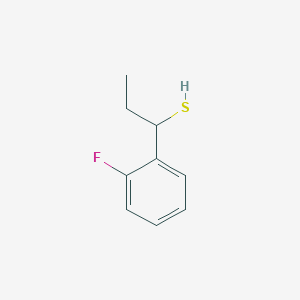
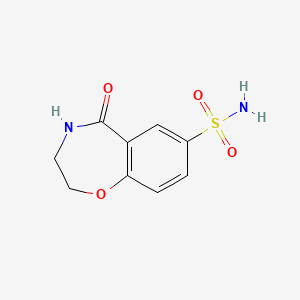
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
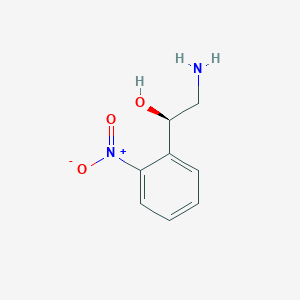
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
amine](/img/structure/B15273204.png)
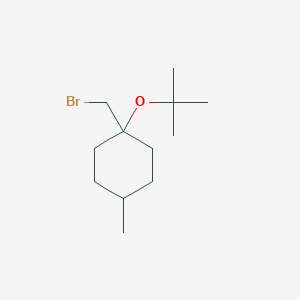
amine](/img/structure/B15273221.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)

